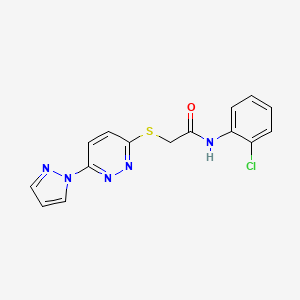

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

Description

This compound is a thioacetamide derivative featuring a pyridazine core substituted with a 1H-pyrazole moiety at the 6-position and a 2-chlorophenylacetamide group linked via a sulfur atom. The sulfur bridge may enhance lipophilicity and binding affinity, while the 2-chlorophenyl group could influence electronic properties and steric interactions.

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5OS/c16-11-4-1-2-5-12(11)18-14(22)10-23-15-7-6-13(19-20-15)21-9-3-8-17-21/h1-9H,10H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDLVLVZLJXOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the coupled intermediate with 2-chlorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a bioactive agent with various therapeutic applications:

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in diseases such as Alzheimer's disease and type 2 diabetes. Further research is necessary to confirm these findings and explore its efficacy in disease models.

- Antimicrobial Properties : Although research on its antibacterial properties is limited, related compounds containing pyrazole and pyridazine moieties have shown promising results in antimicrobial activity. This suggests potential for further exploration of this compound in combating bacterial infections.

Biological Applications

The biological activities of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide extend beyond enzyme inhibition:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. Investigating the specific mechanisms by which this compound interacts with cancer cell pathways could yield valuable insights for drug development.

- Plant Growth Regulation : There is potential for application in agriculture as a plant growth stimulant or as part of formulations for insecticides or fungicides. The unique structural features may allow it to interact favorably with plant growth regulators .

Materials Science

The compound's unique chemical structure also makes it suitable for applications in materials science:

- Development of New Materials : Its distinct properties can be harnessed to create new materials with specific electronic or optical characteristics. Research into polymer composites or coatings incorporating this compound could lead to innovative applications in electronics or photonics.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine rings can engage in hydrogen bonding and π-π stacking interactions, while the thioether linkage provides flexibility to the molecule, allowing it to fit into various binding sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Properties

The compound’s closest analogs differ in core heterocycles, substituents, or linkage types:

- Key Observations: The target compound’s pyridazine-thio linkage distinguishes it from CPA (oxadiazole-thio) and the pyridazine-amine in . Sulfur bridges, as in CPA and 2a, often improve membrane permeability compared to amines . CPA’s HOMO-LUMO gap (4.1 eV) suggests moderate reactivity, a property that could extend to the target compound given structural similarities .

Toxicological and Environmental Considerations

- The 2-chlorophenyl group in the target compound may reduce bioaccumulation compared to perfluoroalkyl chains .

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₇H₁₇ClN₄OS

- Molecular Weight : 355.4 g/mol

- CAS Number : 1351643-48-5

The compound features a pyrazole ring , a pyridazine ring , and a thioether linkage , which contribute to its unique biological properties. The presence of the 2-chlorophenyl group is particularly noteworthy, as halogenated phenyl groups often enhance the biological activity of organic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as Aurora-A kinase and CDK2. For instance, studies have shown that related pyrazole derivatives exhibit significant inhibitory activity against these enzymes, which play crucial roles in cell cycle regulation and tumor growth .

- Receptor Interaction : The structural features allow for hydrogen bonding and π-π stacking interactions with target proteins, facilitating modulation of their activity. This mechanism is essential for compounds designed to act as anticancer agents or anti-inflammatory drugs .

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

- Antitumor Activity : Several studies have reported that pyrazole derivatives possess significant antitumor properties. For example, compounds with similar structures have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, including MCF7 and A549 .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests its utility in treating inflammatory diseases .

- Antibacterial Properties : Some pyrazole derivatives have been evaluated for their antibacterial activity, demonstrating effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell integrity .

Case Studies and Research Findings

| Study | Compound | Target | IC₅₀ Value (µM) | Observations |

|---|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxic potential |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Potent growth inhibition |

| Sun et al. | Pyrazole-linked thiourea derivatives | CDK2 | 25 nM | Strong CDK2 inhibition |

These studies highlight the promising therapeutic potential of pyrazole-containing compounds, including this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.